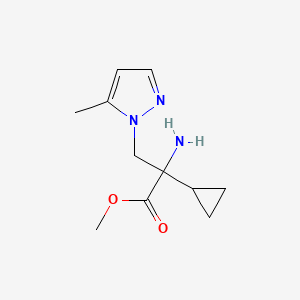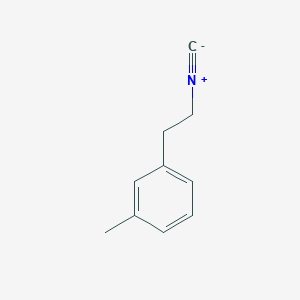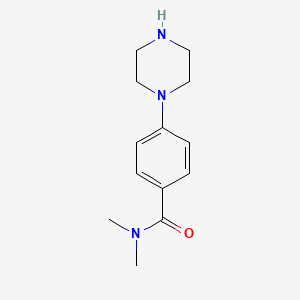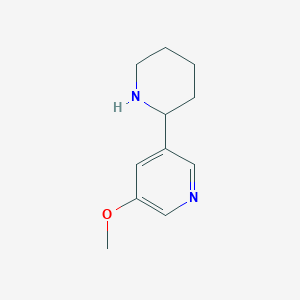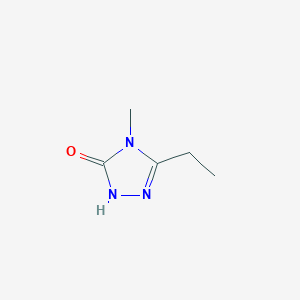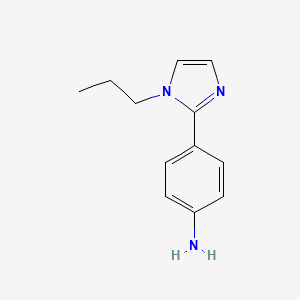
1-(Furan-3-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-3-yl)piperazine is an organic compound that features a piperazine ring substituted with a furan ring at the third position
Vorbereitungsmethoden
The synthesis of 1-(Furan-3-yl)piperazine can be achieved through several methods. One common approach involves the reaction of furan-3-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(Furan-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The piperazine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions include furan-3-carboxylic acid derivatives, piperidine derivatives, and various substituted piperazines .
Wissenschaftliche Forschungsanwendungen
1-(Furan-3-yl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Furan-3-yl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. For example, it can interact with neurotransmitter receptors in the brain, influencing neurological pathways and potentially providing therapeutic effects for conditions like depression or anxiety .
Vergleich Mit ähnlichen Verbindungen
1-(Furan-3-yl)piperazine can be compared with other piperazine derivatives such as:
1-(2-Furoyl)piperazine: Similar in structure but with a different substitution pattern, leading to distinct chemical and biological properties.
1-(2-Pyridyl)piperazine: Contains a pyridine ring instead of a furan ring, resulting in different reactivity and applications.
1-(4-Methylpiperazin-1-yl)butan-1-one: A piperazine derivative with a different functional group, used in various pharmaceutical applications.
The uniqueness of this compound lies in its combination of the furan and piperazine rings, which imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
1-(furan-3-yl)piperazine |
InChI |
InChI=1S/C8H12N2O/c1-6-11-7-8(1)10-4-2-9-3-5-10/h1,6-7,9H,2-5H2 |
InChI-Schlüssel |
JWWVFGFTYFBPIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



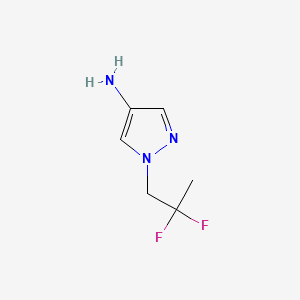
![7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13534783.png)

